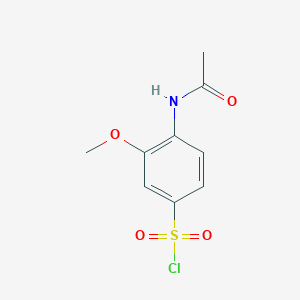
4,7-Dimethyl-1,8-naphthyridin-2(1H)-one
Descripción general
Descripción
4,7-Dimethyl-1,8-naphthyridin-2(1H)-one, also known as DMNQ, is a synthetic compound that has been extensively researched for its potential use in various scientific applications. DMNQ is a member of the naphthyridine family of compounds and has been shown to have significant antioxidant properties. In
Aplicaciones Científicas De Investigación
4,7-Dimethyl-1,8-naphthyridin-2(1H)-one has been extensively studied for its potential use in various scientific applications, including its use as an electron acceptor in organic solar cells, as a redox mediator in electrochemical cells, and as a probe for studying oxidative stress in cells. This compound has also been shown to have potential therapeutic applications in the treatment of various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.
Mecanismo De Acción
4,7-Dimethyl-1,8-naphthyridin-2(1H)-one exerts its effects through the generation of reactive oxygen species (ROS), which can cause oxidative damage to cells. However, this compound has also been shown to have significant antioxidant properties, which can help protect cells from oxidative damage. This compound has been shown to activate the Nrf2-Keap1 pathway, which is a key regulator of antioxidant and detoxification responses in cells.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. This compound has been shown to induce apoptosis in cancer cells, inhibit the proliferation of cancer cells, and induce autophagy in cells. This compound has also been shown to have neuroprotective effects, including the ability to protect neurons from oxidative stress and the ability to improve cognitive function in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4,7-Dimethyl-1,8-naphthyridin-2(1H)-one has several advantages for use in lab experiments, including its stability and ease of synthesis. However, this compound also has several limitations, including its potential toxicity and the need for careful handling and storage.
Direcciones Futuras
There are several future directions for research on 4,7-Dimethyl-1,8-naphthyridin-2(1H)-one. One potential direction is the development of new synthetic methods for this compound that are more efficient and environmentally friendly. Another direction is the development of new therapeutic applications for this compound, including the treatment of inflammatory diseases and metabolic disorders. Finally, further research is needed to fully understand the mechanism of action of this compound and its potential effects on human health.
Propiedades
IUPAC Name |
4,7-dimethyl-1H-1,8-naphthyridin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-6-5-9(13)12-10-8(6)4-3-7(2)11-10/h3-5H,1-2H3,(H,11,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGEMJCTZSWITAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=CC(=O)N2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-{(E)-[((1R,2R)-2-{[({(1S)-1-[(dimethylamino)carbonyl]-2,2-dimethylpropyl}amino)carbonothioyl]amino}cyclohexyl)imino]methyl}-5-(1,1-dimethylethyl)-4-hydroxyphenyl 2,2-dimethylpropanoate](/img/structure/B3267715.png)










![Sodium;[(2R,3S,4R,5R,6S)-5-acetamido-3,4-dihydroxy-6-(4-nitrophenoxy)oxan-2-yl]methyl sulfate](/img/structure/B3267811.png)

